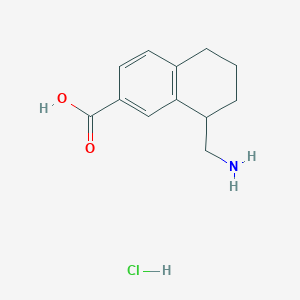

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

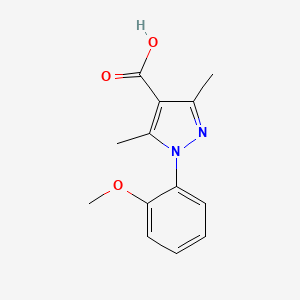

The compound is a derivative of aminomethyl group and carboxylic acid. An aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 . The carboxylic acid part suggests the compound may have acidic properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, methods for producing similar compounds like gabapentin from its hydrochloric salt in an anhydrous medium have been reported .

Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can react with acid chlorides to form amides . Amino acids, which also contain amine and carboxylic acid groups, can act as both acids and bases .

Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those derived from biomass, have been studied for their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition can aid in metabolic engineering to improve microbial tolerance and industrial performance (Jarboe et al., 2013).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC has been used to study peptides' backbone dynamics and secondary structure, offering insights into peptide-protein and peptide-nucleic acid interactions. Such studies highlight the potential of specific amino acid derivatives in biomedical research (Schreier et al., 2012).

Biomass Conversion to Furan Derivatives

Research on converting plant biomass into furan derivatives, including various carboxylic acids, emphasizes the role of these compounds in producing sustainable polymers, fuels, and chemicals. This demonstrates the environmental and industrial importance of carboxylic acid derivatives (Chernyshev et al., 2017).

Organic Acids in Stimulation and Acidizing Operations

Studies have explored the use of organic acids, including formic, acetic, citric, and lactic acids, for removing formation damage in oil and gas operations. This highlights the utility of carboxylic acids in industrial applications beyond their biochemical roles (Alhamad et al., 2020).

Mecanismo De Acción

Target of Action

It’s worth noting that similar aminomethyl derivatives have been synthesized and studied for their membrane-protective properties .

Mode of Action

It’s known that aminomethyl derivatives can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

It’s known that aminomethyl derivatives can influence various biochemical processes, potentially affecting multiple pathways .

Result of Action

A study on similar aminomethyl derivatives of quercetin showed that these compounds could protect cells from acute oxidative stress .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h4-6,10H,1-3,7,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKGGBUFYPWQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B2442829.png)

![2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)

![Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2442838.png)

![ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2442843.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2442846.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)